1,2-Dibromoethene
Overview
Description
1,2-Dibromoethene, also known as acetylene dibromide, is a dihalogenated unsaturated compound with the chemical formula C2H2Br2. This compound exists in two isomeric forms: cis-1,2-dibromoethene and trans-1,2-dibromoethene. Both isomers are colorless liquids and are known for their reactivity due to the presence of the carbon-bromine bonds and the double bond between the carbon atoms .
Preparation Methods
1,2-Dibromoethene can be synthesized through the addition of bromine to acetylene. The reaction is typically carried out in an inert solvent such as carbon tetrachloride at low temperatures to control the reaction rate and prevent side reactions. The general reaction is as follows:
C2H2+Br2→C2H2Br2
For industrial production, the process involves the controlled addition of bromine to acetylene gas in a closed system to ensure safety and efficiency. The reaction conditions are carefully monitored to maintain the desired temperature and pressure .
Chemical Reactions Analysis
1,2-Dibromoethene undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles. Common reagents include sodium hydroxide and potassium hydroxide.
Elimination Reactions: When treated with strong bases such as potassium hydroxide in ethanol, this compound can undergo dehydrohalogenation to form acetylene.
Addition Reactions: The compound can participate in addition reactions with halogens and hydrogen halides to form tetrahalogenated or halogenated ethane derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, dehydrohalogenation with potassium hydroxide yields acetylene, while addition reactions with chlorine produce 1,2-dichloro-1,2-dibromoethane .
Scientific Research Applications
1,2-Dibromoethene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is utilized in the preparation of polymers and resins with specific properties.
Biological Studies: It serves as a model compound for studying the effects of halogenated hydrocarbons on biological systems.
Industrial Applications: This compound is employed in the production of flame retardants and other specialty chemicals
Mechanism of Action
The mechanism of action of 1,2-dibromoethene involves its reactivity with nucleophiles and bases. The carbon-bromine bonds are susceptible to nucleophilic attack, leading to substitution or elimination reactions. The double bond in the molecule also makes it reactive towards addition reactions with electrophiles. These reactions are facilitated by the electron-withdrawing effect of the bromine atoms, which increases the electrophilicity of the carbon atoms .
Comparison with Similar Compounds
1,2-Dibromoethene can be compared with other similar compounds such as:
1,2-Dichloroethene: Similar in structure but contains chlorine atoms instead of bromine. It is less reactive due to the lower electronegativity of chlorine compared to bromine.
1,2-Diiodoethene: Contains iodine atoms and is more reactive than this compound due to the larger atomic size and lower bond dissociation energy of the carbon-iodine bond.
1,2-Dibromoethane: A saturated analog of this compound, used extensively as a fumigant and in organic synthesis
This compound is unique due to its unsaturated nature, which imparts additional reactivity and versatility in chemical reactions compared to its saturated counterparts.
Properties
IUPAC Name |
1,2-dibromoethene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Br2/c3-1-2-4/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTUEMKLYAGTNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CBr)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.85 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
540-49-8, 25429-23-6 | |
Record name | 1,2-Dibromoethene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=540-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethene, dibromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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